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Compound of Interest

Compound Name:
[2-(Oxolan-2-yl)-1,3-thiazol-4-

yl]methanol

CAS No.: 1480142-75-3

Cat. No.: B2954160

Get Quote

Abstract
Thiazole-based alcohol intermediates represent a privileged class of heterocyclic scaffolds that

have profoundly shaped the trajectory of medicinal chemistry. From their foundational role in

early nutritional biochemistry to their modern application as critical "wing pieces" in

antiretroviral drug design, these intermediates are indispensable. This technical guide explores

the historical discovery, structural evolution, and mechanistic synthesis of key thiazole alcohols,

providing actionable, field-proven protocols for researchers and drug development

professionals.

Historical Grounding: From Beriberi to the Thiazole
Scaffold
The discovery of thiazole-based alcohols is inextricably linked to the isolation of Vitamin B1

(thiamine). While Umetaro Suzuki first identified the anti-beriberi factor in 1910, it was not until

1935 that Robert R. Williams elucidated its complete chemical composition and achieved total
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synthesis[1]. Williams demonstrated that thiamine consists of a pyrimidine ring linked to a

thiazole ring—specifically, a derivative of 4-methyl-5-thiazoleethanol (MTE).

MTE (CAS 137-00-8) serves as the foundational thiazole alcohol. Beyond its historical role as a

thiamine degradation product, MTE has evolved into a highly specialized tool in modern

metabolomics. For instance, it is now utilized as a critical biomarker for detecting Burkholderia

pseudomallei, the emerging pathogen responsible for the severe disease melioidosis[2].
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1910: Aberic Acid Discovery
(Umetaro Suzuki)

1926: Aneurin Crystallization
(Jansen & Donath)

1935: Thiamine Total Synthesis
(Robert R. Williams)

4-Methyl-5-thiazoleethanol
(MTE) Scaffold

1990s: HIV Protease Inhibitors
(Abbott Laboratories)

 Structural Optimization

5-(Hydroxymethyl)thiazole
(Antiviral Wing Piece)
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Caption: Historical evolution of thiazole-based alcohols from Vitamin B1 to modern antivirals.
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The Modern Era: 5-(Hydroxymethyl)thiazole in
Antiviral Design
In the 1990s, the focus of thiazole alcohol chemistry shifted from nutritional supplementation to

rational drug design. Abbott Laboratories revolutionized HIV treatment with the development of

Ritonavir, a potent HIV-1 protease inhibitor[3]. A critical structural feature of Ritonavir—and

later, the pharmacokinetic enhancer Cobicistat—is the 5-(hydroxymethyl)thiazole "wing piece."

Unlike MTE, which features an ethyl linker, 5-(hydroxymethyl)thiazole positions the hydroxyl

group directly adjacent to the thiazole ring via a single methylene carbon. This specific spatial

arrangement is not arbitrary; it is strictly required to form high-affinity hydrogen bonds within the

S2 subsite of the HIV protease enzyme, demonstrating how minor truncations in alcohol

intermediates can drastically alter biological target affinity.

Mechanistic Pathways & Experimental Workflows
As a Senior Application Scientist, I emphasize that the synthesis of these intermediates must

be scalable, safe, and high-yielding. The industrial synthesis of 5-(hydroxymethyl)thiazole

typically begins with 2-chloro-5-chloromethylthiazole.

Causality in Experimental Design: Direct hydrolysis of the aliphatic chlorine often leads to

unwanted etherification, polymerization, or degradation due to the highly reactive nature of the

chloromethyl group. To circumvent this, we employ a two-step sequence: a formate substitution

followed by hydrolysis and hydrodehalogenation[4]. The formate acts as a transient protecting

group that stabilizes the intermediate, allowing for controlled conversion to the alcohol.
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2-Chloro-5-chloromethylthiazole
(Starting Material)

Step 1: Formate Substitution
(Displacement of Aliphatic Halogen)

 Sodium Formate

Formate Ester Intermediate

Step 2: Hydrolysis & Hydrodehalogenation
(NaOH / H2, Pd/C)

 Base / Reduction

5-(Hydroxymethyl)thiazole
(Final Product)
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Caption: Two-step synthesis of 5-(hydroxymethyl)thiazole from 2-chloro-5-chloromethylthiazole.

Protocol: Scalable Synthesis of 5-
(Hydroxymethyl)thiazole
Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure reaction

completion and structural integrity before proceeding to the next step.

Step 1: Formate Substitution
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Charge: Equip a reactor with a reflux condenser. Charge with 2-chloro-5-

chloromethylthiazole (1.0 eq) and sodium formate (1.5 eq) in an aqueous ethanol solvent

system.

React: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

Validate: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The

disappearance of the starting material peak and the emergence of the formate ester

intermediate confirm the displacement of the aliphatic chlorine. Do not proceed until

conversion is >98%.

Step 2: Hydrolysis and Hydrodehalogenation

Hydrolyze: Cool the reactor to room temperature. Add 10% aqueous NaOH (2.0 eq) to

hydrolyze the formate ester. Stir vigorously for 2 hours.

Catalyze: Transfer the mixture to a high-pressure hydrogenation vessel. Add 5% Palladium

on Carbon (Pd/C) catalyst (0.05 eq).

Reduce: Pressurize the vessel with H₂ gas (30-40 psi) and stir at 40°C. Mechanistic note:

The Pd/C catalyst selectively reduces the aromatic C-Cl bond at the 2-position without

cleaving the newly formed C-OH bond.

Validate: Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS). The isotopic

signature of chlorine (M and M+2 peaks in a 3:1 ratio) will disappear, leaving a clean [M+H]⁺

peak corresponding to the exact mass of 5-(hydroxymethyl)thiazole (m/z 116.0).

Isolate: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Extract the

aqueous filtrate with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under

vacuum to yield the final product[4].

Quantitative Data & Analytical Profiling
To assist in compound selection and analytical verification, the following table summarizes the

physicochemical properties and synthetic metrics of the two primary thiazole alcohols

discussed.
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Property
4-Methyl-5-thiazoleethanol
(MTE)

5-(Hydroxymethyl)thiazole

CAS Number 137-00-8 38585-74-9

Molecular Weight 143.21 g/mol 115.15 g/mol

Structural Feature
Hydroxyethyl linker at C5,

Methyl at C4

Hydroxymethyl linker at C5,

Unsubstituted at C2/C4

Primary Application
Thiamine synthesis, B.

pseudomallei biomarker[2]

Antiviral wing piece

(Ritonavir/Cobicistat)[3]

Typical Synthesis Yield
~80-85% (from α-acetyl-γ-

butyrolactone)

~76-80% (from 2-chloro-5-

chloromethylthiazole)[4]

Conclusion
The trajectory of thiazole-based alcohol intermediates—from the pioneering isolation of Vitamin

B1 to the targeted synthesis of life-saving antiretrovirals—highlights the enduring utility of the

thiazole scaffold. By understanding the mechanistic rationale behind their synthesis, specifically

the necessity of protecting group strategies and selective catalytic reductions, drug

development professionals can continue to leverage these versatile building blocks for future

therapeutic breakthroughs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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